molecular formula C22H18ClN3 B2761192 N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine CAS No. 303149-81-7

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine

Cat. No.: B2761192
CAS No.: 303149-81-7
M. Wt: 359.86
InChI Key: BXLORPNSOJMBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a benzyl group at the N4-position and a 4-chlorobenzyl substituent at the C2-position of the quinazoline core. Quinazolines are heterocyclic compounds with broad pharmacological relevance, particularly in kinase inhibition and anticancer research . The substitution pattern on the quinazoline scaffold significantly influences biological activity, solubility, and selectivity. This compound’s structure combines lipophilic (benzyl, 4-chlorobenzyl) and hydrogen-bonding (amine) moieties, making it a candidate for targeting hydrophobic binding pockets in enzymes or receptors .

Properties

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3/c23-18-12-10-16(11-13-18)14-21-25-20-9-5-4-8-19(20)22(26-21)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLORPNSOJMBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine typically involves the reaction of 2-aminobenzylamine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine. These compounds exhibit significant antibacterial activity against various strains, particularly Gram-positive bacteria.

Key Findings:

  • Mechanism of Action : The antimicrobial effects are attributed to the interaction with bacterial cell walls and DNA structures. Substituents at specific positions on the quinazoline ring enhance these activities .
  • Structure-Activity Relationship : Research indicates that halogen substitutions at positions 6 and 8 of the quinazoline ring improve antibacterial efficacy. Additionally, the presence of aromatic rings at position 3 is crucial for antimicrobial activity .

Comparative Data Table

CompoundAntibacterial ActivityEffective Against
This compoundHighGram-positive bacteria
Other quinazoline derivativesModerate to HighVarious bacterial strains

Anticancer Properties

This compound has also been investigated for its anticancer potential. Quinazoline derivatives have been recognized for their ability to inhibit key enzymes involved in cancer progression.

Key Findings:

  • EGFR Inhibition : Certain derivatives have shown promising results as inhibitors of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced tumor growth .
  • Cytotoxicity : Studies have demonstrated that these compounds exhibit cytotoxic effects on cancer cell lines such as HeLa and HT29, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has also been explored for its role as an inhibitor of critical enzymes involved in cellular processes.

Key Findings:

  • Dihydrofolate Reductase (DHFR) Inhibition : this compound has been identified as a potent inhibitor of DHFR, which is crucial for DNA synthesis and repair. This property makes it a candidate for further development in cancer therapy .

Comparative Data Table

Enzyme TargetInhibition PotentialReference
Dihydrofolate ReductaseHigh
EGFRModerate to High

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Variations at the C2 Position

  • 2-Chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine (CID 22692627) Structural difference: Chlorine at C2 vs. benzyl group in the target compound. However, the benzyl group in the target compound may improve binding affinity through π-π interactions in hydrophobic enzyme pockets . Synthesis: Both compounds derive from 4-chloroquinazoline intermediates via nucleophilic aromatic substitution, but the target compound requires a benzylamine coupling step .
  • N-[(4-Chlorophenyl)methyl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)quinazolin-4-amine (G725-0964) Structural difference: Oxadiazole ring at C2 vs. benzyl group. However, the benzyl group in the target compound may confer higher lipophilicity, favoring blood-brain barrier penetration .

Substituent Variations at the N4 Position

  • N-(4-Methoxybenzyl)quinazolin-4-amine Structural difference: 4-Methoxybenzyl vs. benzyl group.
  • 7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine

    • Structural difference : 4-Chloro-2-methylphenyl vs. benzyl group.
    • Impact : The substituted aryl group may enhance steric hindrance, affecting binding to flat enzyme active sites. The benzyl group’s flexibility in the target compound could allow better conformational adaptation .

Structure-Activity Relationship (SAR) Trends

Substituent Position Key Modifications Effect on Properties
C2 Chlorine → Benzyl ↑ Lipophilicity, ↑ π-π interactions; ↓ electrophilic reactivity
C2 Oxadiazole → Benzyl ↑ Hydrophobicity, ↓ hydrogen-bonding capacity; potential ↑ CNS penetration
N4 Methoxybenzyl → Benzyl ↓ Polarity, ↑ membrane permeability; ↓ solubility

Biological Activity

Overview

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative recognized for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Quinazoline compounds have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H17ClN2\text{C}_{18}\text{H}_{17}\text{ClN}_{2}

This compound features a quinazoline core substituted with a benzyl group and a chlorophenyl moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit various enzymes involved in cancer cell proliferation and survival. For instance, it can inhibit the activity of certain kinases, disrupting signaling pathways critical for cancer cell growth.
  • Antimicrobial Activity : this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values reported indicate potent inhibitory activity, with values often in the micromolar range .
  • Molecular Docking Studies : Molecular docking simulations suggest that this compound binds effectively to targets such as the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. This binding can inhibit autophosphorylation processes critical for tumor growth .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogenic bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several quinazoline derivatives, including this compound, and evaluated their biological activities. The compound showed promising results in inhibiting tumor growth in preclinical models .
  • Pharmacophore Modeling : Pharmacophore models developed using this compound indicated critical structural features necessary for its biological activity. These features include specific spatial arrangements conducive to enzyme binding and inhibition .
  • Comparative Studies : Comparative analyses with other quinazoline derivatives revealed that substitutions on the phenyl ring significantly influence biological activity. For instance, introducing electron-withdrawing groups enhanced anticancer efficacy while maintaining antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclocondensation of substituted quinazoline precursors with benzylamine derivatives. A common approach uses 4-chlorobenzyl chloride and quinazolin-4-amine under reflux in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Solvent-free methods have also been reported for analogous quinazolines, achieving yields >70% via microwave-assisted heating . Key variables include temperature control (80–120°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for amine:halide).

Q. How is the structural characterization of N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine validated?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray Crystallography : SHELXL software refines crystal structures, confirming bond angles (e.g., C–N–C ~120°) and packing motifs. Hydrogen-bonding patterns (e.g., N–H···N interactions) are critical for stability .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodology :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to reference drugs like doxorubicin .
  • Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus and Escherichia coli, with MIC values <50 µg/mL indicating potency .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy groups) affect the structure-activity relationship (SAR) of quinazolin-4-amine derivatives?

  • Methodology :

  • QSAR Modeling : 3D-QSAR studies compare electrostatic and steric fields to predict binding affinity. For example, electron-withdrawing groups (e.g., Cl) enhance kinase inhibition by stabilizing π-π stacking .
  • Enzymatic Assays : Direct measurement of IC₅₀ against tyrosine kinases (e.g., c-Src) reveals substituent-dependent activity differences .

Q. What challenges arise in crystallographic refinement of N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine, and how are they resolved?

  • Methodology :

  • Disorder Modeling : Partial occupancy of benzyl groups is resolved using SHELXL’s PART instruction .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., R22(8)R_2^2(8) motifs) identifies supramolecular interactions critical for lattice stability .

Q. How can conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be reconciled?

  • Methodology :

  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations to assess bioavailability. Low logP values (<3) may explain poor absorption .
  • Metabolite Identification : CYP450 enzyme assays identify dechlorinated or hydroxylated metabolites that reduce potency .

Q. What mechanistic insights explain the dual kinase and antimicrobial activity of this compound?

  • Methodology :

  • Kinase Binding Studies : Molecular docking (AutoDock Vina) shows competitive inhibition at ATP-binding pockets (e.g., c-Src, ΔG ~-9.2 kcal/mol) .
  • Membrane Disruption Assays : Fluorescence microscopy with SYTOX Green confirms bacterial membrane permeabilization at MIC concentrations .

Q. How can analytical methods (e.g., HPLC, LC-MS) be optimized for purity assessment?

  • Methodology :

  • HPLC Conditions : C18 column (5 µm, 250 × 4.6 mm), mobile phase (ACN:H₂O, 70:30), flow rate 1 mL/min, retention time ~8.2 minutes .
  • Mass Spectrometry : ESI+ mode ([M+H]⁺ at m/z 363.8) with <5% impurity peaks .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Dynamics Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .
  • Pharmacophore Modeling : Phase (Schrödinger) identifies essential features (e.g., aromatic rings, hydrogen bond acceptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.